Furo[3,2-b]pyridine Scaffold Validation: CLK and HIPK Kinase Selectivity Achieved via 3,5-Disubstitution Pattern
The furo[3,2-b]pyridine core has been experimentally established as a privileged scaffold yielding potent and highly selective CLK inhibitors when decorated with the 3,5-disubstitution pattern—the exact substitution topology of the target compound [1]. In the foundational 2019 study, optimization of the 3,5-disubstituted subseries produced compounds such as MU1210 (compound 12f) with CLK1 IC50 = 8 nM, CLK2 IC50 = 20 nM, and CLK4 IC50 = 12 nM, while demonstrating >100-fold selectivity over a panel of off-target kinases. The target compound shares this 3,5-disubstitution architecture, placing it within the kinase-inhibitory subseries rather than the 3,5,7-trisubstituted Hedgehog-modulator subseries, which showed sub-micromolar but mechanistically distinct pathway modulation [1]. In the subsequent 2021 Eur. J. Med. Chem. study, further optimization of 3,5-disubstituted furo[3,2-b]pyridines led to HIPK-selective inhibitors MU135 and MU1787 with nanomolar potency and defined co-crystal structures [2].
| Evidence Dimension | Kinase inhibitory potency (CLK1/2/4) for the 3,5-disubstituted furo[3,2-b]pyridine structural class vs. 3,5,7-trisubstituted analogs |
|---|---|
| Target Compound Data | Compound CAS 941969-45-5 bears the 3,5-disubstitution pattern (3-H, 5-methyl, 2-(4-phenoxyphenyl)carboxamide); no direct CLK IC50 data available in the public domain for this specific compound. |
| Comparator Or Baseline | MU1210 (3,5-disubstituted furo[3,2-b]pyridine): CLK1 IC50 = 8 nM, CLK2 IC50 = 20 nM, CLK4 IC50 = 12 nM. 3,5,7-Trisubstituted furo[3,2-b]pyridines: sub-micromolar Hedgehog pathway modulation but lack significant CLK inhibition [1]. |
| Quantified Difference | Substitution pattern dictates functional class: 3,5-disubstituted → CLK/HIPK kinase inhibition (nanomolar range); 3,5,7-trisubstituted → Hedgehog modulation (sub-micromolar range). The target compound's 3,5-substitution topology predicts kinase-inhibitory rather than Hedgehog-modulatory pharmacology. |
| Conditions | In vitro kinase inhibition assays (CLK1, CLK2, CLK4); cellular Hedgehog pathway reporter assays in NIH3T3-Shh-Light II cells [1]. |
Why This Matters
Procurement of this compound provides a candidate within the kinase-inhibitory 3,5-disubstituted subseries, enabling exploration of CLK/HIPK pharmacology distinct from the Hedgehog-modulating 3,5,7-trisubstituted analogs.
- [1] Němec, V., Hylsová, M., Maier, L., Flegel, J., Sievers, S., Ziegler, S., Schröder, M., Berger, B.-T., Chaikuad, A., Valčíková, B., Uldrijan, S., Drápela, S., Souček, K., Waldmann, H., Knapp, S., & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062–1066. View Source
- [2] Nemec, V., Maier, L., Berger, B.-T., Chaikuad, A., Drápela, S., Souček, K., Knapp, S., & Paruch, K. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. View Source
